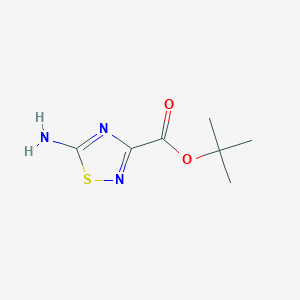
Ethyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide is a chemical compound with the molecular formula C12H13F2NO2·HBr It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via electrophilic fluorination, using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Esterification: The carboxylate group is introduced through esterification, typically using ethyl alcohol and an acid catalyst.
Formation of the Hydrobromide Salt: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
化学反応の分析
Types of Reactions
Ethyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline derivatives.
科学的研究の応用
Ethyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of ethyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the fluorine atoms play a crucial role in enhancing the compound’s biological activity.
類似化合物との比較
Ethyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide can be compared with other similar compounds, such as:
Ethyl 5,6-dichloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide: This compound has chlorine atoms instead of fluorine, which may affect its reactivity and biological activity.
Ethyl 5,6-dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide: The presence of methyl groups instead of fluorine can lead to different chemical and biological properties.
The uniqueness of this compound lies in its fluorine atoms, which can enhance its stability, lipophilicity, and biological activity compared to its analogs.
特性
IUPAC Name |
ethyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2.BrH/c1-2-17-12(16)11-8-3-4-9(13)10(14)7(8)5-6-15-11;/h3-4,11,15H,2,5-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLCYNYFZFSKRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=C(CCN1)C(=C(C=C2)F)F.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(4-chlorobenzyl)-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2468136.png)





![2-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2468144.png)


![N-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2468147.png)
![methyl N-(3-{[5-(fluorosulfonyl)-1,3-thiazol-2-yl]carbamoyl}propyl)-N-methylcarbamate](/img/structure/B2468148.png)


![N,N-diethyl-3-[4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide](/img/structure/B2468153.png)
